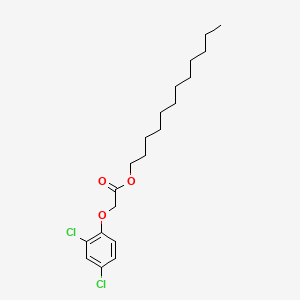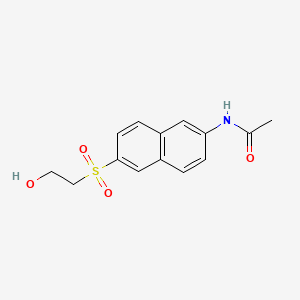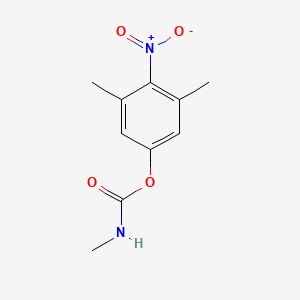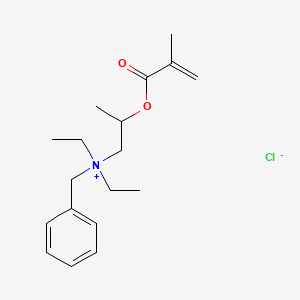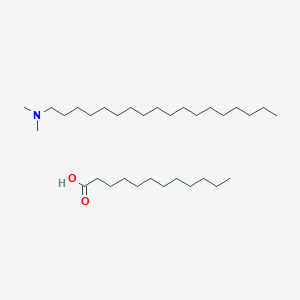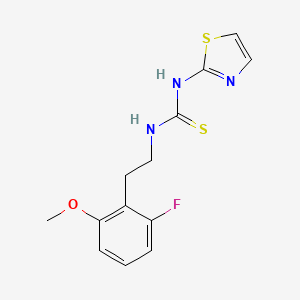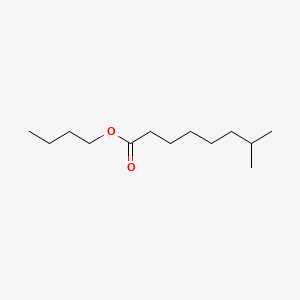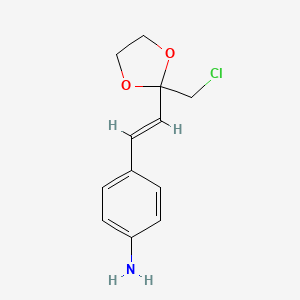
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is a complex organic compound that features a chloromethyl group, a dioxolane ring, and a vinyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a chloromethylating agent under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloromethyl group.
Major Products
Epoxides and Diols: Formed from the oxidation of the vinyl group.
Amines: Resulting from the reduction of nitro groups.
Substituted Anilines: Produced through nucleophilic substitution reactions.
Scientific Research Applications
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and vinyl groups allows for covalent modification of target proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Vinylaniline: Similar structure but lacks the dioxolane ring and chloromethyl group.
4-(2-(2-Chloromethyl)vinyl)aniline: Similar but without the dioxolane ring.
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)phenol): Similar but with a phenol group instead of an aniline group.
Uniqueness
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxolane ring and chloromethyl group allows for unique chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
2499-54-9 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-[(E)-2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-12(15-7-8-16-12)6-5-10-1-3-11(14)4-2-10/h1-6H,7-9,14H2/b6-5+ |
InChI Key |
JNIBNNJWQQUVFI-AATRIKPKSA-N |
Isomeric SMILES |
C1COC(O1)(CCl)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
C1COC(O1)(CCl)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
